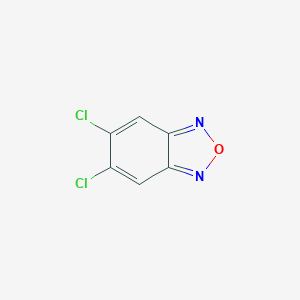
5,6-Dichloro-2,1,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-2,1,3-benzoxadiazole, also known as this compound, is a useful research compound. Its molecular formula is C6H2Cl2N2O and its molecular weight is 189 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Table 1: Common Synthesis Methods
| Method | Description | Reference |
|---|---|---|
| Cyclization | Formation of the benzoxadiazole ring | |
| Halogenation | Introduction of chlorine substituents |
Chemistry
In synthetic chemistry, 5,6-Dichloro-2,1,3-benzoxadiazole serves as a versatile building block for creating more complex organic molecules. Its derivatives are often utilized in the development of polymers and other materials.
Case Study: Polymer Synthesis
Researchers have used this compound in the synthesis of fluorescent polymers that exhibit enhanced optical properties. The incorporation of this compound has led to significant improvements in photostability and emission efficiency.
Biology
The compound has been extensively studied for its biological applications, particularly in the development of fluorescent probes for imaging techniques. These probes are vital for tracking biological processes in real-time.
Table 2: Biological Applications
| Application | Description | Reference |
|---|---|---|
| Fluorescent Probes | Used for biological imaging | |
| Anticancer Research | Investigated for potential anticancer properties |
Medicine
This compound has shown promise in medicinal chemistry as a potential inhibitor of specific enzymes involved in cancer progression. Its mechanism involves the generation of reactive intermediates that can interact with cellular targets.
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The compound's ability to inhibit glutathione S-transferases has been linked to its anticancer effects.
Industry
In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions.
Table 3: Industrial Applications
Propriétés
Numéro CAS |
15944-71-5 |
|---|---|
Formule moléculaire |
C6H2Cl2N2O |
Poids moléculaire |
189 g/mol |
Nom IUPAC |
5,6-dichloro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C6H2Cl2N2O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H |
Clé InChI |
YQPCWPICZLWNFO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC2=NON=C21)Cl)Cl |
SMILES canonique |
C1=C(C(=CC2=NON=C21)Cl)Cl |
Synonymes |
5,6-Dichlorobenzofurazane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















